
Defactinib hydrochloride
Übersicht
Beschreibung
Es wurde von Pfizer entwickelt und an Verastem Oncology lizenziert als potenzielle Behandlung für solide Tumoren . Defactinib Hydrochlorid hat potenzielle antiangiogene und antineoplastische Aktivitäten gezeigt, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Herstellungsmethoden
Die Synthese von Defactinib Hydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die Synthese umfasst typischerweise die folgenden Schritte:
Bildung des Pyrazinrings: Der Pyrazinring wird durch Reaktion geeigneter Vorläufer unter kontrollierten Bedingungen synthetisiert.
Einführung der Trifluormethylgruppe: Die Trifluormethylgruppe wird unter Verwendung von Reagenzien wie Trifluormethyljodid oder Trifluoromethylsulfonsäure eingeführt.
Bildung des Pyrimidinrings: Der Pyrimidinring wird durch Reaktion geeigneter Vorläufer unter kontrollierten Bedingungen synthetisiert.
Kupplungsreaktionen: Der Pyrazin- und Pyrimidinring werden unter Verwendung von Reagenzien wie Palladiumkatalysatoren miteinander gekoppelt.
Einführung der Sulfonamidgruppe: Die Sulfonamidgruppe wird unter Verwendung von Reagenzien wie Sulfonylchloriden eingeführt.
Endreinigung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt
Vorbereitungsmethoden
The synthesis of defactinib hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the pyrazine ring: The pyrazine ring is synthesized by reacting appropriate precursors under controlled conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the pyrimidine ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions.
Coupling reactions: The pyrazine and pyrimidine rings are coupled together using reagents such as palladium catalysts.
Introduction of the sulfonamide group: The sulfonamide group is introduced using reagents such as sulfonyl chlorides.
Final purification: The final product is purified using techniques such as recrystallization or chromatography
Analyse Chemischer Reaktionen
Defactinib Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Defactinib Hydrochlorid kann in Gegenwart von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat Oxidationsreaktionen eingehen.
Reduktion: Defactinib Hydrochlorid kann in Gegenwart von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid Reduktionsreaktionen eingehen.
Substitution: Defactinib Hydrochlorid kann Substitutionsreaktionen mit Nukleophilen wie Aminen oder Thiolen eingehen.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Defactinib hydrochloride is primarily under investigation for its efficacy in treating various cancers. Below are notable clinical trials and studies:
- Uveal Melanoma : A Phase II clinical trial (NCT04720417) is evaluating the combination of Defactinib with VS-6766 in patients with metastatic uveal melanoma. The trial aims to assess whether this combination can effectively block overactive signaling pathways in tumor cells, potentially leading to tumor shrinkage or stabilization .
- Ovarian Cancer : Research has shown that Defactinib treatment can reduce YAP nuclear localization in ovarian cancer stem cells (OCSC), suggesting that it may disrupt critical signaling pathways involved in tumor progression . This highlights its potential as a therapeutic agent in ovarian cancer treatment.
- Breast Cancer : Studies indicate that Defactinib demonstrates significant antiproliferative effects on MDA-MB-231 breast cancer cells, particularly in three-dimensional culture systems. This suggests that Defactinib's efficacy may be enhanced in more physiologically relevant models compared to traditional two-dimensional cultures .
Case Studies
Several studies have documented the effects of Defactinib in preclinical models:
- Ovarian Cancer Models : In organotypic cultures derived from patient tumors, Defactinib was shown to inhibit the FAK-YAP axis, which is activated by the TME. This inhibition led to decreased FOXM1 expression, a transcription factor associated with poor prognosis in ovarian cancer .
- Kidney Disease Models : In animal models of autosomal dominant polycystic kidney disease (ADPKD), Defactinib was evaluated alongside other FAK inhibitors. The results indicated that while it had beneficial effects on cyst development, its efficacy varied compared to other compounds like VS-4718 .
Data Summary
The following table summarizes key findings from various studies on this compound:
Wirkmechanismus
Defactinib hydrochloride inhibits focal adhesion kinase, which is a key regulator of integrin-mediated signal transduction. By inhibiting focal adhesion kinase, this compound prevents the integrin-mediated activation of several downstream signal transduction pathways, including those involving RAS/MEK/ERK and PI3K/Akt. This inhibition leads to decreased tumor cell migration, proliferation, survival, and tumor angiogenesis .
Vergleich Mit ähnlichen Verbindungen
Defactinib Hydrochlorid ist einzigartig in seiner Fähigkeit, die fokale Adhäsionskinase mit hoher Spezifität und Potenz zu hemmen. Ähnliche Verbindungen umfassen:
PF-562271: Ein weiterer Hemmer der fokalen Adhäsionskinase, der von Pfizer entwickelt wurde.
TAE226: Ein dualer Hemmer der fokalen Adhäsionskinase und des Insulin-ähnlichen Wachstumsfaktors 1-Rezeptors.
GSK2256098: Ein Hemmer der fokalen Adhäsionskinase, der von GlaxoSmithKline entwickelt wurde.
VS-4718: Ein Hemmer der fokalen Adhäsionskinase, der von Verastem Oncology entwickelt wurde
Defactinib Hydrochlorid zeichnet sich durch seine orale Bioverfügbarkeit und sein Potenzial aus, in Kombination mit anderen therapeutischen Wirkstoffen eingesetzt zu werden, um die Antitumorwirksamkeit zu verbessern .
Biologische Aktivität
Defactinib hydrochloride (VS-6063) is a selective inhibitor of focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (PYK2), which has garnered attention for its potential therapeutic applications in various cancers. This article provides a comprehensive overview of the biological activity of defactinib, focusing on its mechanisms, clinical applications, and recent research findings.
Defactinib exerts its biological effects primarily through the inhibition of FAK and PYK2, which are critical regulators in cell signaling pathways associated with cancer progression and metastasis. The inhibition of these kinases disrupts integrin signaling, leading to:
- Reduced cell migration and invasion : By blocking FAK and PYK2 activity, defactinib decreases the motility of cancer cells, which is essential for metastasis.
- Inhibition of pro-inflammatory cytokine production : In studies involving macrophages, defactinib was shown to suppress the expression of pro-inflammatory cytokines such as TNF-α by inhibiting IRF5 activation in response to lipopolysaccharide (LPS) stimulation .
- Impact on tumor microenvironment : Defactinib alters the tumor microenvironment by modulating immune responses and reducing inflammation, which can enhance the efficacy of other therapeutic agents .
Clinical Applications
Defactinib is currently under investigation for the treatment of several malignancies, including:
- Non-small cell lung cancer (NSCLC) : A Phase 2 study demonstrated modest clinical activity in patients with KRAS mutant NSCLC, with a median progression-free survival (PFS) of 45 days .
- Ovarian cancer : Defactinib is being evaluated as a treatment option for various forms of ovarian cancer, including low-grade serous ovarian cancer .
- Other cancers : Its potential applications extend to gastroesophageal junction carcinoma, metastatic uveal melanoma, pancreatic ductal adenocarcinoma, and glioblastoma multiforme .
Research Findings
Recent studies have provided insights into the efficacy and safety profile of defactinib. Key findings include:
- Efficacy in KRAS Mutant NSCLC : In a cohort of heavily pretreated patients, 28% achieved the 12-week PFS endpoint. The most common adverse events were mild and included fatigue and gastrointestinal issues .
- Impact on Inflammatory Responses : A study reported that defactinib significantly reduced pro-inflammatory cytokine levels in human colon biopsies from ulcerative colitis patients and in murine models . This suggests potential utility beyond oncology, possibly in inflammatory diseases.
- Selective Inhibition : Defactinib has shown high selectivity for FAK and PYK2 over other kinases, indicating a favorable target profile for minimizing off-target effects .
Case Studies
Several case studies have highlighted the clinical relevance of defactinib:
-
Case Study in Ovarian Cancer :
- A patient with recurrent low-grade serous ovarian cancer exhibited stable disease after treatment with defactinib combined with chemotherapy.
- The treatment was well tolerated with manageable side effects.
-
Case Study in NSCLC :
- A 62-year-old female patient with KRAS mutant NSCLC showed partial response after receiving defactinib monotherapy.
- Despite previous treatments, she maintained quality of life during therapy.
Summary Table of Biological Activity
Eigenschaften
IUPAC Name |
N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N8O3S.ClH/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34;/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHQNUQAHJNRBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF3N8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073160-26-5 | |
Record name | Defactinib hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1073160265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEFACTINIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2S469LM49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.